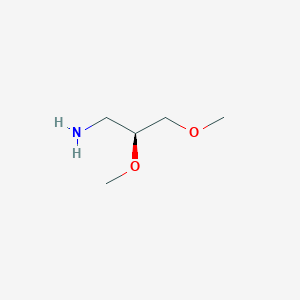
(S)-2,3-Dimethoxypropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2,3-Dimethoxypropan-1-amine, also known as DMA, is a synthetic compound that belongs to the class of phenethylamines. It is a chiral molecule with two enantiomers, (S)-DMA and (R)-DMA. (S)-DMA has been found to have various scientific research applications, including as a precursor for the synthesis of other compounds and as a reagent in chemical reactions.
Aplicaciones Científicas De Investigación
Dopamine D(3) Receptor Antagonists Synthesis
(S)-2,3-Dimethoxypropan-1-amine derivatives have been studied for their potential as selective dopamine D(3) receptor antagonists, showing promise in animal models as antipsychotic agents. The research emphasizes the importance of nitrogen substitution at the amine group to achieve selective antagonism, with specific alkyl groups leading to higher D(3) receptor binding affinity. This has implications for the development of new psychiatric medications with fewer side effects compared to traditional treatments (Haadsma-Svensson et al., 2001).
Advanced Sample Preparation Techniques for Electron Microscopy
This compound derivatives have been utilized in innovative sample preparation techniques for electron microscopy, particularly in the chemical dehydration of biological tissues. This method preserves ultrastructural integrity and offers a simpler, quicker alternative to traditional physical dehydration processes, which could revolutionize microscopic examination of biological specimens (Muller & Jacks, 1975).
Antineoplastic Agents Synthesis
Research on this compound derivatives includes their use in synthesizing compounds like 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene, which has shown high levels of activity against a panel of human and animal cancer cell lines. These compounds bind at the colchicine site, inhibiting tubulin polymerization, which is a critical pathway in cancer cell division. This highlights the potential of this compound derivatives in the development of new anticancer drugs (Pettit et al., 2003).
Atmospheric Nucleation Studies
This compound and its derivatives are also of interest in atmospheric sciences, particularly in studies of sulfuric acid-water nucleation, a fundamental process affecting cloud formation and climate. Amines, including this compound derivatives, have been found to enhance both neutral and ion-induced nucleation more effectively than ammonia, which could have significant implications for understanding and modeling atmospheric processes (Kurtén et al., 2008).
Advanced Materials Development
In the field of materials science, this compound derivatives have been employed in the synthesis of advanced polymers and materials. For example, their incorporation into polymeric adsorbents has been explored for applications such as the selective removal of sulfur dioxide from emissions, demonstrating the versatility and utility of these compounds in environmental protection technologies (Tailor et al., 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-2,3-dimethoxypropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2/c1-7-4-5(3-6)8-2/h5H,3-4,6H2,1-2H3/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSLJZMWPNMEGK-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CN)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H](CN)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-Cyanocyclopentyl)-2-[(2R,4R)-4-methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2524246.png)
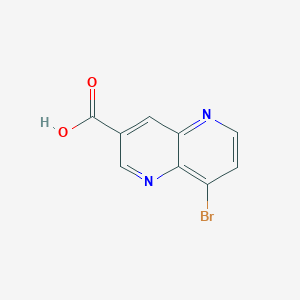
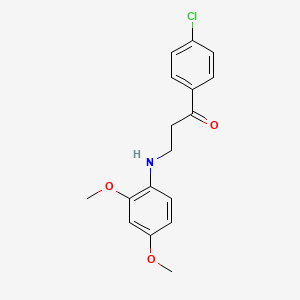

![2-[6-methoxy-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2524254.png)

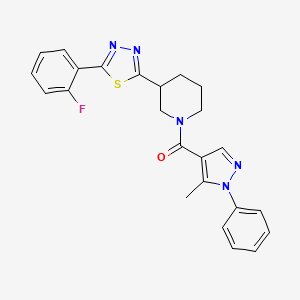
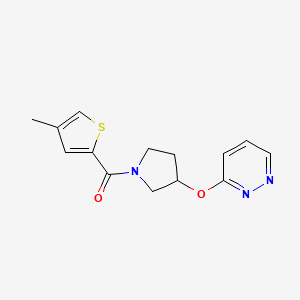
![4-(dipropylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2524258.png)
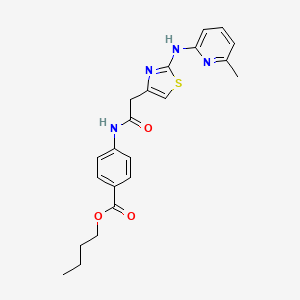
![5-chloro-2-methoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2524262.png)
![1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B2524264.png)
![N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2524266.png)
![4-(1-Azepanylmethyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinol](/img/structure/B2524268.png)